N-{4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide
Overview
Description
N-{4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide is an organic compound belonging to the class of aromatic anilides. These compounds contain an anilide group in which the carboxamide group is substituted with an aromatic group. The structure of this compound includes a benzamide core with a sulfonyl group and a pyrimidinyl group attached, making it a complex and multifunctional molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, including the formation of the pyrimidinyl group and its subsequent attachment to the benzamide core. One common method involves the reaction of 2-methyl-4-pyrimidinamine with a sulfonyl chloride derivative to form the sulfonyl-pyrimidinyl intermediate. This intermediate is then reacted with 4-aminobenzamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzamide core.
Reduction: Reduction reactions can alter the sulfonyl group or the pyrimidinyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-{4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to effects such as apoptosis (programmed cell death) in cancer cells . The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets is crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to imatinib.
Nilotinib: Similar to imatinib but with improved efficacy and reduced side effects.
Uniqueness
N-{4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide is unique due to its specific structural features, such as the combination of a sulfonyl group and a pyrimidinyl group attached to the benzamide core. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-13-19-12-11-17(20-13)22-26(24,25)16-9-7-15(8-10-16)21-18(23)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,23)(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVLITFUIHZNCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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